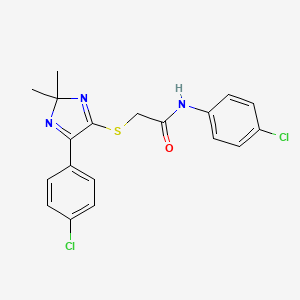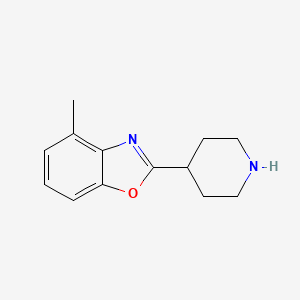![molecular formula C15H16ClN3O B2426048 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide CAS No. 2411183-89-4](/img/structure/B2426048.png)
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique chemical properties and has been used in various studies to understand its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the production of inflammatory cytokines and pain signaling pathways. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain sensitivity, and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide in lab experiments is its unique chemical properties. It has been shown to be stable under a wide range of conditions, which makes it suitable for use in various assays. Additionally, it has been shown to be highly potent, which allows for the use of lower concentrations in experiments. However, one of the main limitations of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide. One area of future research is the development of more efficient synthesis methods to reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide involves the reaction of 2-chloro-N-(cyclopropylmethyl)acetamide with 1-phenyl-4-pyrazolecarboxaldehyde in the presence of a catalyst. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Applications De Recherche Scientifique
2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide has been used in various scientific studies for its potential therapeutic applications. It has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. It has also been studied for its potential use as an analgesic agent, as it has been shown to reduce pain sensitivity in animal models. Additionally, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
2-chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-10(16)15(20)18-14-7-13(14)11-8-17-19(9-11)12-5-3-2-4-6-12/h2-6,8-10,13-14H,7H2,1H3,(H,18,20)/t10?,13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGLTAMSORQZDF-INPHSSGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1C2=CN(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@@H]1C[C@H]1C2=CN(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2425965.png)


![4-(4-chlorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxobutanamide](/img/structure/B2425971.png)
![3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2425973.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-4-chloro-3-nitrobenzene-1-sulfonamide](/img/structure/B2425975.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425978.png)


![(4-((3,4-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2425983.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2425985.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2425986.png)
![1-[3-(4-Chlorophenoxy)phenyl]ethan-1-one](/img/structure/B2425987.png)